Lanthanum fluoride

Description

Properties

CAS No. |

13709-38-1 |

|---|---|

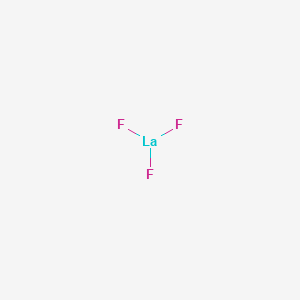

Molecular Formula |

F3La |

Molecular Weight |

195.9007 g/mol |

IUPAC Name |

lanthanum(3+);trifluoride |

InChI |

InChI=1S/3FH.La/h3*1H;/q;;;+3/p-3 |

InChI Key |

BYMUNNMMXKDFEZ-UHFFFAOYSA-K |

SMILES |

F[La](F)F |

Canonical SMILES |

[F-].[F-].[F-].[La+3] |

Other CAS No. |

13709-38-1 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

LaF3 lanthanum fluoride lanthanum trifluoride |

Origin of Product |

United States |

Foundational & Exploratory

theoretical properties of lanthanum fluoride crystal structure

An In-depth Technical Guide to the Theoretical Properties of Lanthanum Fluoride (LaF₃) Crystal Structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LaF₃), crystallizing in the tysonite structure, is a material of significant scientific interest due to its unique optical, electronic, and ionic properties. It serves as a critical host lattice for rare-earth dopants in laser applications, a key component in fluoride-ion-selective electrodes, and a material for deep ultraviolet (DUV) and vacuum ultraviolet (VUV) coatings.[1][2] A thorough understanding of its theoretical and fundamental properties is paramount for advancing these applications. This guide provides a comprehensive overview of the LaF₃ crystal structure, summarizing its crystallographic data, theoretical physical and electronic properties, and the key experimental and computational methodologies used for its characterization.

Crystal Structure and Crystallographic Data

The crystal structure of this compound is a subject of considerable discussion in the literature, with several space groups proposed over time. While often generally referred to as having a hexagonal tysonite structure, detailed studies, including single-crystal neutron diffraction and Density Functional Theory (DFT) calculations, have refined the most stable room-temperature structure to a trigonal system.[2][3][4] The primary ambiguity arises from weak reflections in diffraction patterns and potential twinning in crystals, which can suggest higher hexagonal symmetry.[3][5] The trigonal P-3c1 space group is now widely considered the most accurate description, being more energetically favorable than hexagonal models like P6₃cm.[2][4]

The quantitative crystallographic data from various experimental and computational studies are summarized in Table 1.

| Table 1: Crystallographic Data for this compound (LaF₃) | |||

| Symmetry System | Space Group | Lattice Parameters (Å) | Source / Method |

| Trigonal | P-3c1 (No. 165) | a = 7.190, c = 7.367 | [3] (Neutron Diffraction) |

| Trigonal | P-3c1 (No. 165) | a = 7.247, c = 7.391 | [6] (DFT-GGA Calculation) |

| Hexagonal | P6₃/mmc (No. 194) | a = 4.193, c = 7.378 | [7] (DFT-GGA Calculation) |

| Hexagonal | P6₃/mcm (No. 193) | - | [1][8] (General Reference) |

| Tetragonal | I4/mmm (No. 139) | a = 3.88, c = 6.67 | [9] (DFT Calculation) |

In the refined trigonal (P-3c1) structure, the Lanthanum (La³⁺) ion is coordinated to nine Fluorine (F¹⁻) ions.[6] There are three distinct F¹⁻ sites within the lattice. This coordination environment is crucial for its properties as a host for dopant ions. Key interatomic distances are presented in Table 2.

| Table 2: Key Interatomic Distances in Trigonal (P-3c1) LaF₃ | |

| Bond | Distance Range (Å) |

| La–F | 2.43 – 2.65 |

| F-F | 2.56 (shortest) |

| Data sourced from DFT calculations.[6][9] |

Theoretical Physical and Thermal Properties

The macroscopic physical and thermal properties of LaF₃ are a direct consequence of its underlying crystal structure and bonding. These properties have been determined through a combination of experimental measurements and theoretical calculations.

| Table 3: Physical and Thermal Properties of LaF₃ | |

| Property | Value |

| Density (Calculated) | 5.81 - 5.94 g/cm³[1][6] |

| Melting Point | 1493 °C[1][8] |

| Hardness | 4.5 Mohs[1][8] |

| Thermal Expansion (at 298 K) | 11.0 x 10⁻⁶ /K (parallel to c-axis) |

| 15.8 x 10⁻⁶ /K (perpendicular to c-axis)[8] | |

| Thermal Conductivity (at 300 K) | 5.1 W m⁻¹ K⁻¹[8] |

| Specific Heat Capacity | 506 J Kg⁻¹ K⁻¹[8] |

| Solubility | Insoluble in water[1][10] |

Electronic and Optical Properties

LaF₃ is a wide-band-gap insulator, which accounts for its transparency from the UV to the IR regions of the electromagnetic spectrum.[1] This property makes it an excellent optical material for lenses and coatings, especially in the UV spectrum. Theoretical calculations, primarily using DFT, have been instrumental in understanding its electronic band structure. The calculated band gap, however, is sensitive to the computational method used, with values typically underestimated by standard functionals like GGA.[6]

| Table 4: Theoretical Electronic and Optical Properties of LaF₃ | |

| Property | Value |

| Band Gap (Calculated, DFT-GGA) | 5.7 - 6.0 eV[6][7] |

| Band Gap (Experimental/Referenced) | ~10.3 eV[1] |

| Transmission Range | 0.13 - 11 µm (130 nm to 11,000 nm)[1] |

| Refractive Index (n₀ at 0.55 µm) | ~1.606[8] |

| Dielectric Constant | ~14[8] |

| Formation Energy (Calculated) | -4.514 eV/atom[6] |

The large discrepancy between calculated and experimental band gaps is a known limitation of standard DFT approximations for insulators. Despite this, the calculations provide valuable insight into the nature of the electronic states, revealing that the top of the valence band is dominated by F 2p states, while the bottom of the conduction band is composed of La 5d and 4f states.

Methodologies

The characterization of LaF₃ relies on a synergistic combination of experimental synthesis and analysis with theoretical modeling.

Experimental Protocols

Synthesis: Nanocrystalline and single-crystal LaF₃ can be synthesized via several methods. A common laboratory-scale approach is the hydrothermal method.

-

Hydrothermal Synthesis Protocol:

-

Precursor Preparation: Lanthanum chloride (LaCl₃) and a fluoride source (e.g., NaF or NH₄F) are dissolved in deionized water to create aqueous solutions of desired molarity.[11][12]

-

Mixing: The fluoride solution is added dropwise to the lanthanum chloride solution under constant stirring to initiate precipitation of LaF₃.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 140-180 °C) for an extended period (e.g., 24 hours).[13]

-

Purification: After cooling to room temperature, the precipitate is collected by centrifugation, washed repeatedly with deionized water and ethanol to remove unreacted ions, and finally dried in an oven.

-

Structural Characterization (X-Ray Diffraction): XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters.

-

XRD Protocol:

-

Sample Preparation: A fine powder of the synthesized LaF₃ is packed into a sample holder, ensuring a flat, uniform surface.

-

Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu-Kα, λ ≈ 1.54 Å) is directed at the sample.

-

Scanning: The detector scans through a range of 2θ angles (e.g., 10° to 80°), recording the intensity of the diffracted X-rays at each angle.

-

Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters via Bragg's Law, and the complete pattern is compared to standard diffraction files (e.g., JCPDS 32-0483 for hexagonal LaF₃) to confirm the phase and space group.[12] Rietveld refinement can be used for a detailed structural solution.

-

Computational Protocols

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to predict the structural, electronic, and vibrational properties of materials from first principles.

-

DFT Calculation Protocol:

-

Structure Definition: An initial crystal structure model (e.g., the trigonal P-3c1 cell for LaF₃) is defined by specifying the space group, lattice parameters, and atomic positions.

-

Method Selection: Key computational parameters are chosen. This includes the exchange-correlation functional (e.g., GGA with PBE or LDA) and the basis set that describes the atomic orbitals.[2][4]

-

Geometry Optimization: The calculation iteratively adjusts the lattice parameters and atomic positions to find the lowest energy (most stable) configuration.

-

Property Calculation: Once the optimized structure is obtained, various properties can be calculated. This includes the electronic band structure, density of states (DOS), phonon dispersion curves (for vibrational properties), and elastic constants.

-

Analysis: The calculated results are analyzed to predict material properties like the band gap, formation energy, and stability. These theoretical results are then compared with experimental data for validation.

-

Conclusion

This compound possesses a complex and fascinating crystal structure that dictates its valuable properties. While historically described with various hexagonal space groups, the most accurate and energetically stable model is the trigonal P-3c1 structure. Its wide band gap, high density, and chemical stability make it a cornerstone material in advanced optics and sensor technology. The continued synergy between sophisticated experimental characterization techniques, such as neutron diffraction, and powerful computational methods like DFT is crucial for refining our understanding of LaF₃ and unlocking its full potential in future scientific and technological applications.

References

- 1. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural, electronic and vibrational properties of LaF3 according to density functional theory and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Space group, crystal structure and twinning of lanthanum trifluoride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. mp-905: LaF3 (trigonal, P-3c1, 165) [legacy.materialsproject.org]

- 7. mp-8354: LaF3 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]

- 8. crystran.com [crystran.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. LaF3 – this compound: Korth Kristalle [korth.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Probing the Insulating Nature of Lanthanum Fluoride: A Technical Guide to its Band Gap

For Researchers, Scientists, and Drug Development Professionals

Lanthanum fluoride (LaF₃), a crystalline solid with a tysonite structure, is a material of significant interest in various advanced applications, including optics, photonics, and as a host for scintillators. Its wide band gap is a critical parameter that dictates its optical transparency and electrical insulating properties. This in-depth technical guide provides a comprehensive overview of the theoretical calculations and experimental determinations of the band gap of LaF₃, intended for researchers and professionals working with this material.

Understanding the Band Gap of this compound

The electronic band gap of a material represents the energy difference between the top of the valence band and the bottom of the conduction band. In LaF₃, this large energy gap is responsible for its transparency in the ultraviolet (UV) to near-infrared (NIR) spectral range and its excellent electrical insulating characteristics. Accurate knowledge of the band gap is crucial for designing and optimizing devices that utilize LaF₃.

Theoretical Calculations of the LaF₃ Band Gap

Various computational methods have been employed to theoretically predict the band gap of this compound. These ab initio calculations provide valuable insights into the electronic band structure of the material. The most common approaches include Density Functional Theory (DFT) with different exchange-correlation functionals and the GW approximation.

It is a well-established phenomenon that DFT calculations using the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) tend to underestimate the band gap of semiconductors and insulators.[1] More advanced methods, such as those employing hybrid functionals (e.g., PBE0) or the GW approximation, typically yield results that are in better agreement with experimental values.[2] For instance, a DFT-GGA calculation yielded a direct band gap of 7.78 eV, which is lower than the experimentally observed values.[1] In contrast, calculations using the PBE0 hybrid functional and the GW approximation have reported a direct band gap of 10.9 eV and 10.8 eV, respectively.[2]

Below is a summary of calculated band gap values for LaF₃ using different theoretical methods.

| Computational Method | Calculated Band Gap (eV) | Direct/Indirect | Reference(s) |

| DFT-LDA | 6.2 - 7.8 | Direct | [3] |

| DFT-GGA | 7.78 | Direct | [1] |

| DFT-PBE0 (Hybrid Functional) | 10.9 | Direct | [2] |

| GW Approximation | 10.8 | Direct | [2] |

| DFT + U | 9.6 | - | [4] |

| Materials Project (DFT-GGA) | 6.024 | - | [5] |

Experimental Determination of the LaF₃ Band Gap

Experimental techniques are essential for validating theoretical predictions and providing accurate measurements of the material's properties. The most common methods for determining the band gap of LaF₃ are optical absorption spectroscopy (UV-Vis) and photoemission spectroscopy.

Experimental values for the band gap of LaF₃ are generally in the range of 9.0 eV to 10.5 eV. For example, a study utilizing absorption spectra and a Tauc plot determined the experimental band gap to be approximately 10.1 eV.[2] Another report cites an experimental value of 9.0 eV.[1][6] Photoemission spectroscopy has been used to determine the photoelectric threshold, which can be related to the band gap.

Here is a summary of experimentally measured band gap values for LaF₃.

| Experimental Method | Measured Band Gap (eV) | Sample Type | Reference(s) |

| UV-Vis Absorption Spectroscopy (Tauc Plot) | ~10.1 | - | [2] |

| Optical Absorption | 9.0 | - | [1][6] |

| Optical Spectroscopy | 10.5 | - | [7] |

| UV-Vis Absorption Spectroscopy | 4.9 | Nanocrystallites | [8] |

| Photoemission Spectroscopy | 11.7 (Photoelectric Threshold) | Evaporated Films | [9] |

It is important to note that the measured band gap can be influenced by factors such as sample purity, crystallinity, and the presence of defects. For instance, a significantly lower band gap of 4.9 eV was reported for LaF₃ nanocrystallites, which can be attributed to quantum confinement effects or surface states.[8]

Detailed Experimental Protocols

Sample Preparation

High-quality samples are paramount for accurate band gap measurements. Both single crystals and thin films of LaF₃ are commonly used.

Single crystals of LaF₃ can be grown using techniques like the Czochralski or Bridgman-Stockbarger methods. The Czochralski technique has been shown to yield large, high-quality single crystals. A crucial factor in obtaining clear and perfect crystals is the minimization of oxide impurities, which can be achieved by firing the LaF₃ starting material in a flowing HF gas atmosphere.

LaF₃ thin films can be prepared by methods such as thermal evaporation or electron beam evaporation. For optical measurements, these films are typically deposited on suitable substrates like fused silica or CaF₂. A substrate temperature in the range of 250 to 350 °C is often required to achieve dense and stable film structures.

UV-Visible Absorption Spectroscopy and Tauc Plot Analysis

UV-Vis spectroscopy is a widely used technique to determine the optical band gap of materials. The procedure involves measuring the absorbance or transmittance of the material as a function of wavelength.

-

Sample Placement: The prepared LaF₃ sample (thin film on a transparent substrate or a polished single crystal) is placed in the sample holder of a UV-Vis spectrophotometer.

-

Measurement: The absorbance (A) or transmittance (T) spectrum is recorded over a suitable wavelength range, typically from the deep UV to the near-IR.

-

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance using the Beer-Lambert law: α = 2.303 * A / d, where 'd' is the thickness of the sample.

-

Conversion to Photon Energy: The wavelength (λ) is converted to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).

-

Tauc Plot Construction: A Tauc plot is constructed by plotting (αhν)ⁿ versus hν. The value of 'n' depends on the nature of the electronic transition (n = 2 for a direct allowed transition, which is the case for LaF₃).

-

Band Gap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)ⁿ = 0). The intercept on the energy axis gives the value of the optical band gap (Eg).

Photoemission Spectroscopy

Photoemission spectroscopy is a powerful surface-sensitive technique that can provide information about the electronic structure and the photoelectric threshold of a material.

-

Sample Introduction: The LaF₃ sample is placed in an ultra-high vacuum (UHV) chamber to ensure a clean surface.

-

Irradiation: The sample surface is irradiated with monochromatic photons of a known energy (hν), typically from a synchrotron radiation source.

-

Electron Detection: The kinetic energy (KE) of the emitted photoelectrons is measured using an electron energy analyzer.

-

Spectrum Acquisition: A photoemission spectrum is obtained by plotting the number of emitted electrons as a function of their kinetic energy.

-

Determination of Photoelectric Threshold: The photoelectric threshold (Φ), which is the minimum energy required to remove an electron from the material, is determined from the onset of the photoemission spectrum. The photoelectric threshold is related to the sum of the band gap and the electron affinity.

Logical Relationship of Computational and Experimental Approaches

The theoretical and experimental methods for determining the band gap of LaF₃ are complementary. Theoretical calculations provide a fundamental understanding of the electronic band structure, while experimental measurements offer real-world values that can be used to validate and refine the theoretical models.

Conclusion

The band gap of this compound is a key parameter that underpins its utility in a wide range of technological applications. This guide has provided a detailed overview of both the theoretical and experimental approaches used to determine this fundamental property. A consensus from various advanced computational methods and experimental measurements places the direct band gap of LaF₃ in the range of approximately 9.0 to 10.9 eV. For researchers and professionals working with LaF₃, a thorough understanding of these methodologies is crucial for accurate material characterization and the development of next-generation optical and electronic devices.

References

- 1. merckgroup.com [merckgroup.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. LaF3 – this compound: Korth Kristalle [korth.de]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. ile.osaka-u.ac.jp [ile.osaka-u.ac.jp]

- 9. sid.ir [sid.ir]

Luminescence Mechanism of Europium-Doped Lanthanum Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core luminescence mechanism of europium-doped lanthanum fluoride (LaF₃:Eu³⁺), a material of significant interest in various scientific and biomedical fields, including bio-imaging, sensing, and theranostics. This document details the fundamental principles governing its light-emitting properties, experimental methodologies for its synthesis and characterization, and quantitative data to support a deeper understanding of its behavior.

Core Luminescence Mechanism

The luminescence of europium-doped this compound is a multi-step process rooted in the unique electronic structure of the trivalent europium ion (Eu³⁺) within the this compound (LaF₃) crystal lattice. The LaF₃ host provides a stable, low-phonon-energy environment that minimizes non-radiative decay, thereby enhancing the luminescence efficiency of the dopant Eu³⁺ ions.

The process can be broken down into three primary stages:

-

Excitation: The process begins with the absorption of energy by the Eu³⁺ ions. This can be achieved through direct excitation of the Eu³⁺ 4f electrons to higher energy levels by absorbing photons of specific wavelengths, typically in the ultraviolet (UV) or near-UV range. The excitation spectrum of LaF₃:Eu³⁺ reveals several sharp peaks corresponding to the f-f transitions of the Eu³⁺ ion. A prominent excitation peak is often observed around 392-396 nm, which corresponds to the ⁷F₀ → ⁵L₆ transition of the Eu³⁺ ion.

-

Non-Radiative Relaxation: Following excitation to higher energy levels (e.g., ⁵L₆, ⁵D₃, ⁵D₂), the Eu³⁺ ion rapidly undergoes non-radiative relaxation to the metastable ⁵D₀ energy level. This relaxation occurs through the emission of phonons (lattice vibrations). The low phonon energy of the LaF₃ matrix is crucial as it prevents the complete quenching of the excited state through multiphonon relaxation, allowing the population of the ⁵D₀ level.

-

Radiative Emission (Luminescence): From the metastable ⁵D₀ level, the Eu³⁺ ion returns to the lower-lying ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state manifolds through radiative transitions, emitting photons in the visible region of the electromagnetic spectrum. These transitions are responsible for the characteristic red-orange luminescence of LaF₃:Eu³⁺. The most prominent emission peaks are typically observed around 591 nm (⁵D₀ → ⁷F₁) and 615 nm (⁵D₀ → ⁷F₂).[1] The relative intensities of these emission peaks are highly sensitive to the local symmetry of the Eu³⁺ ion within the LaF₃ crystal lattice.

The overall luminescence process is depicted in the energy level diagram below.

Quantitative Luminescence Parameters

The efficiency and dynamics of the luminescence process in LaF₃:Eu³⁺ can be quantified by several key parameters. These parameters are influenced by factors such as the synthesis method, particle size, Eu³⁺ concentration, and surface modifications.

| Parameter | Typical Value Range | Influencing Factors | Reference |

| Quantum Yield (QY) | 40 - 70% | Eu³⁺ concentration, surface ligands, synthesis method, particle size | [1] |

| Luminescence Lifetime (τ) of ⁵D₀ | 5 - 10 ms | Eu³⁺ concentration (concentration quenching), surface defects, presence of quenchers (e.g., OH groups) | [1][2][3] |

| Excitation Wavelength (λ_ex) | 250 - 400 nm (peak ~396 nm) | Corresponds to ⁷F₀ → ⁵L₆ transition of Eu³⁺ | [1] |

| Emission Wavelengths (λ_em) | ~591 nm (⁵D₀→⁷F₁), ~615 nm (⁵D₀→⁷F₂) | Site symmetry of Eu³⁺ in the LaF₃ lattice | [1] |

| Judd-Ofelt Intensity Parameters | Ω₂: (1-5) x 10⁻²⁰ cm² Ω₄: (1-4) x 10⁻²⁰ cm² | Local environment and covalency of the Eu-F bond | [4][5] |

Experimental Protocols

The synthesis of high-quality LaF₃:Eu³⁺ nanoparticles is crucial for achieving efficient luminescence. Two common and effective methods are the hydrothermal and co-precipitation techniques.

Hydrothermal Synthesis of LaF₃:Eu³⁺ Nanoparticles

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel (autoclave), leading to the formation of crystalline nanoparticles.[6]

Materials:

-

Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Europium (III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

-

Sodium fluoride (NaF) or Ammonium fluoride (NH₄F)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M aqueous solution of the rare-earth nitrates by dissolving the desired stoichiometric amounts of La(NO₃)₃·6H₂O and Eu(NO₃)₃·6H₂O in deionized water. The doping concentration of Eu³⁺ is typically varied from 1 to 10 mol%.

-

-

Fluoride Solution Preparation:

-

Prepare a 1.5 M aqueous solution of NaF.

-

-

Reaction Mixture:

-

Slowly add the rare-earth nitrate solution to the NaF solution under vigorous stirring to form a white precipitate.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180-200 °C for 12-24 hours.

-

-

Purification:

-

After cooling to room temperature, collect the precipitate by centrifugation.

-

Wash the product alternately with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60-80 °C for 12 hours.

-

Co-precipitation Synthesis of LaF₃:Eu³⁺ Nanoparticles

This method involves the rapid formation of a precipitate from a solution containing the precursor ions. It is a simpler and faster method compared to the hydrothermal route.[7]

Materials:

-

Lanthanum (III) chloride heptahydrate (LaCl₃·7H₂O)

-

Europium (III) chloride hexahydrate (EuCl₃·6H₂O)

-

Ammonium fluoride (NH₄F)

-

Deionized water

-

Ethanol

-

Citric acid (optional, as a capping agent)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.2 M aqueous solution containing the desired molar ratio of LaCl₃·7H₂O and EuCl₃·6H₂O.

-

If using a capping agent, add citric acid to this solution (e.g., at a 1:1 molar ratio with the total rare-earth ions).

-

-

Precipitation:

-

Prepare a 0.6 M aqueous solution of NH₄F.

-

Add the NH₄F solution dropwise to the rare-earth chloride solution under vigorous magnetic stirring at room temperature. A white precipitate will form immediately.

-

-

Aging:

-

Continue stirring the mixture for 1-2 hours to allow for the aging of the precipitate.

-

-

Purification:

-

Collect the precipitate by centrifugation.

-

Wash the product multiple times with deionized water and ethanol to remove residual ions.

-

-

Drying:

-

Dry the resulting LaF₃:Eu³⁺ nanoparticles in an oven at 80 °C for several hours.

-

Factors Influencing Luminescence

Site Symmetry of Eu³⁺

In the LaF₃ crystal, which has a tysonite structure (trigonal, P-3c1 space group), the La³⁺ ions occupy sites with C₂ point symmetry. When Eu³⁺ ions are doped into the LaF₃ lattice, they substitute the La³⁺ ions and inherit this low-symmetry environment. This lack of inversion symmetry at the Eu³⁺ site partially allows the otherwise forbidden electric dipole transitions.

The emission spectrum of Eu³⁺ is a sensitive probe of its local environment. The intensity ratio of the hypersensitive electric dipole transition (⁵D₀ → ⁷F₂) to the magnetic dipole transition (⁵D₀ → ⁷F₁) is a key indicator of the asymmetry of the crystal field around the Eu³⁺ ion. A higher ratio generally indicates a lower symmetry environment. In LaF₃:Eu³⁺, the intensity of the ⁵D₀ → ⁷F₁ transition is often comparable to or even stronger than the ⁵D₀ → ⁷F₂ transition, which is characteristic of a relatively high symmetry environment for the Eu³⁺ ion.

Non-Radiative Decay Mechanisms

While LaF₃ is an excellent host for minimizing non-radiative decay, several mechanisms can still lead to the quenching of luminescence:

-

Concentration Quenching: At high Eu³⁺ concentrations (typically above 10-25 mol%), the average distance between Eu³⁺ ions decreases, leading to energy transfer between neighboring ions.[1][8] This cross-relaxation process provides a non-radiative pathway for the de-excitation of the ⁵D₀ level, resulting in a decrease in luminescence intensity and lifetime.[1][9]

-

Surface Quenching: In nanoparticles, a significant fraction of the luminescent ions are located at or near the surface. These surface ions are often exposed to high-frequency vibrations from surface-adsorbed molecules (e.g., -OH groups from water) or capping ligands, which can efficiently quench the luminescence.[2][3] This effect is more pronounced in smaller nanoparticles due to their higher surface-to-volume ratio.[3]

-

Multiphonon Relaxation: Although the phonon energy of the LaF₃ lattice is low, multiphonon relaxation can still occur, especially for transitions with small energy gaps. However, for the key ⁵D₀ → ⁷Fⱼ transitions in Eu³⁺, this process is generally inefficient in the LaF₃ host.

Conclusion

The luminescence of europium-doped this compound is a well-defined process governed by the electronic transitions of the Eu³⁺ ion within the protective LaF₃ host lattice. The high luminescence efficiency and sharp emission lines make LaF₃:Eu³⁺ a versatile material for a wide range of applications. A thorough understanding of the factors influencing its luminescence, including synthesis conditions, dopant concentration, and non-radiative decay pathways, is essential for the rational design and optimization of LaF₃:Eu³⁺-based nanomaterials for advanced applications in research, diagnostics, and therapeutics.

References

- 1. Luminescence behavior of Eu3+ doped LaF3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nathan.instras.com [nathan.instras.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrothermal preparation and luminescence of LaF3:Eu3+ nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Luminescence behavior of Eu3+ doped LaF3 nanoparticles. | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of LaF₃ Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the electronic band structure of Lanthanum Fluoride (LaF₃) single crystals, a material of significant interest in various scientific and technological fields, including scintillators, lasers, and optical coatings. This document synthesizes key findings from both experimental and theoretical investigations, presenting quantitative data in accessible formats and detailing the methodologies employed in its study.

Core Electronic Properties: Band Gap and Band Composition

This compound is a wide band gap insulator. The electronic band structure is characterized by a direct band gap at the Γ-point of the Brillouin zone.[1] The top of the valence band is predominantly formed by the fluorine 2p states, while the bottom of the conduction band is mainly composed of lanthanum 5d and 6s states.[2] The La 5p states form a semi-core band located below the main valence band.[1]

Quantitative Overview of Electronic Band Structure Parameters

The following table summarizes the experimentally determined and theoretically calculated electronic band structure parameters for LaF₃. It is important to note that theoretical values, particularly for the band gap, are highly dependent on the computational method used. Local Density Approximation (LDA) is known to underestimate band gaps, while hybrid functionals and the GW approximation yield results more consistent with experimental data.[1]

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Method/Reference |

| Direct Band Gap (Eg) | 10.1 | 10.9 (PBE0), 10.8 (GW), 7.74 (LDA), 6.2-6.79 (LDA), 9.7 (unknown), 7.78 (DFT-GGA), 9.0 (unknown), 9.6 (unknown) | Absorption Spectroscopy[1], PBE0[1], GW[1], LDA[1][3], DFT-GGA, various theoretical[2][3] |

| Valence Band Width | 3.5 - 4.3 | - | Photoemission Spectroscopy[1][4] |

| Photoelectric Threshold | 11.7 ± 0.3 | - | Photoemission Spectroscopy[4] |

Experimental Determination of the Electronic Band Structure

The electronic band structure of insulating materials like LaF₃ is primarily investigated using a suite of spectroscopic techniques that probe the occupied and unoccupied electronic states.

Key Experimental Techniques

-

X-ray Photoelectron Spectroscopy (XPS): This technique is used to probe the core level and valence band electronic states. By analyzing the kinetic energy of photoemitted electrons, one can determine the binding energies of electrons in different orbitals.[5][6]

-

Ultraviolet Photoelectron Spectroscopy (UPS): Similar to XPS, UPS uses lower energy ultraviolet photons to probe the valence band region with higher energy resolution, providing detailed information about the density of states.[5][6]

-

Vacuum Ultraviolet (VUV) Spectroscopy: VUV absorption and reflection spectroscopy are crucial for determining the band gap of wide band gap materials like LaF₃. The onset of strong absorption corresponds to the energy required to excite an electron from the valence band to the conduction band.[1][7]

Generalized Experimental Protocol for Spectroscopic Analysis of LaF₃

The following outlines a generalized workflow for the experimental characterization of the electronic band structure of LaF₃ single crystals.

-

Sample Preparation:

-

High-quality LaF₃ single crystals are grown using methods such as the Bridgman or Czochralski technique.[8]

-

For spectroscopic measurements, the single crystal is cleaved in situ under ultra-high vacuum (UHV) conditions to expose a clean, uncontaminated surface.[5] This is critical to avoid surface contamination that can obscure the intrinsic electronic properties.

-

-

Photoelectron Spectroscopy (XPS/UPS) Measurement:

-

The prepared LaF₃ sample is irradiated with a monochromatic X-ray (for XPS) or UV (for UPS) source in a UHV chamber.

-

An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.

-

Data Analysis:

-

The binding energy of the electronic states is calculated by subtracting the kinetic energy of the photoelectrons from the photon energy of the incident radiation.

-

The valence band spectrum provides information on the density of occupied states, with the leading edge corresponding to the valence band maximum.

-

Core level spectra (e.g., La 3d, F 1s) are analyzed to confirm the chemical composition and stoichiometry of the sample.[9][10]

-

-

-

VUV Absorption Spectroscopy Measurement:

-

A beam of VUV light from a synchrotron radiation source or a VUV lamp is directed onto the LaF₃ sample.[1]

-

The intensity of the transmitted or reflected light is measured as a function of photon energy.

-

Data Analysis:

-

The absorption coefficient is calculated from the transmission data.

-

The band gap energy (Eg) is determined from the absorption spectrum, often using a Tauc plot analysis, which identifies the onset of strong interband absorption.[1]

-

-

Theoretical Modeling of the Electronic Band Structure

First-principles quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding and predicting the electronic band structure of materials.[11]

Computational Methodologies

-

Ab initio Calculations: These "from first principles" methods solve the Schrödinger equation without empirical parameters.[12]

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[11]

-

Local-Density Approximation (LDA) and Generalized Gradient Approximation (GGA): These are approximations to the exchange-correlation functional in DFT. While computationally efficient, they are known to underestimate the band gap of insulators.[1]

-

Hybrid Functionals (e.g., PBE0): These functionals incorporate a fraction of exact exchange from Hartree-Fock theory, which generally leads to more accurate band gap predictions for insulators.[1]

-

GW Approximation: This is a more computationally intensive method that goes beyond DFT to provide a more accurate description of the quasiparticle energies and the band gap.[1]

-

Visualizing Methodologies and Concepts

The following diagrams illustrate the workflow for experimental determination of the electronic band structure and a simplified representation of the LaF₃ band structure.

Caption: Experimental workflow for determining the electronic band structure of LaF₃.

Caption: Simplified energy band diagram for LaF₃.

Conclusion

The electronic band structure of LaF₃ single crystals has been well-characterized through a combination of advanced experimental techniques and theoretical calculations. It is a wide, direct band gap insulator with a valence band dominated by fluorine 2p states and a conduction band primarily of lanthanum 5d/6s character. The accurate determination of its electronic properties is crucial for its application in various optical and electronic devices. This guide provides a foundational understanding for researchers and professionals working with or developing applications for this important material.

References

- 1. ile.osaka-u.ac.jp [ile.osaka-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. mp-905: LaF3 (trigonal, P-3c1, 165) [legacy.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Electronic band structure - Wikipedia [en.wikipedia.org]

- 12. hpc.lsu.edu [hpc.lsu.edu]

The Influence of Phonon Energy on the Luminescence of Lanthanide-Doped Lanthanum Fluoride

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides a comprehensive overview of the critical role that phonon energy plays in the luminescence efficiency of lanthanide-doped lanthanum fluoride (LaF₃) nanoparticles. It details the underlying photophysical mechanisms, presents key quantitative data, and outlines standardized experimental protocols for the synthesis and characterization of these advanced materials.

Introduction to Lanthanide Luminescence and Host-Dopant Interactions

Lanthanide-doped nanoparticles are a class of advanced materials at the forefront of biomedical research, particularly in high-contrast imaging and photodynamic therapy. Their unique optical properties, such as sharp, discrete emission bands, long luminescence lifetimes, and exceptional photostability, arise from electronic transitions within the shielded 4f orbitals of the lanthanide ions.[1] The efficiency of this luminescence, however, is not solely a property of the dopant ion but is critically dependent on the choice of the host material. The interaction between the lanthanide ion and the vibrational modes of the host crystal lattice, known as phonons, dictates the balance between radiative (light-emitting) and non-radiative (heat-generating) decay pathways.

This compound (LaF₃) has been identified as a superior host material for lanthanide ions due to its intrinsic properties that favor brilliant luminescence.[2][3] This guide will explore the fundamental reasons for this, focusing on the concept of phonon energy and its direct impact on the performance of lanthanide-doped LaF₃.

The Role of Phonon Energy in Luminescent Materials

What are Phonons?

In a crystalline solid, atoms are not static but vibrate around their equilibrium positions in the lattice. These vibrations are quantized, and a quantum of this vibrational energy is called a phonon. Phonon energy is a fundamental property of a material and is determined by factors such as atomic mass and the strength of the chemical bonds within the crystal.[4] Materials with strongly bonded, light atoms tend to have high-energy phonons, while materials with weakly bonded, heavy atoms, such as LaF₃, exhibit low-energy phonons.[5]

The Energy Gap Law and Multi-Phonon Relaxation

When a lanthanide ion is excited, it can return to its ground state through two primary mechanisms:

-

Radiative Relaxation: The ion emits a photon, resulting in luminescence.

-

Non-Radiative Relaxation: The excitation energy is dissipated as heat into the host lattice through the generation of phonons.

The dominant non-radiative process for lanthanide ions is multi-phonon relaxation (MPR).[4] In this process, the energy gap (ΔE) between the excited state and the next lowest energy level is bridged by the simultaneous emission of multiple phonons from the host material. The rate of this process is approximately described by the energy gap law, which states that the probability of MPR decreases exponentially as the number of phonons required to span the energy gap increases.

Therefore, to achieve efficient luminescence, it is crucial to suppress MPR. This is accomplished by selecting a host material with a maximum phonon energy (ħω) that is significantly smaller than the energy gap of the desired luminescent transition. In such a host, a large number of phonons are required to bridge the gap, making MPR a highly improbable event and allowing radiative relaxation to dominate.

This compound as an Optimal Host Material

Properties of this compound

LaF₃ is an excellent host for lanthanide luminescence due to a combination of favorable properties:

-

Low Phonon Energy: The most critical property is its low maximum phonon energy, which is approximately 350 cm⁻¹.[1][6]

-

Chemical Stability: It is chemically robust and insoluble in water, which is advantageous for biological applications.[3][7]

-

Structural Compatibility: The La³⁺ ion has a similar ionic radius to many other trivalent lanthanide ions, allowing for easy doping into the crystal lattice without significant distortion.[3]

-

High Transparency: It is transparent over a wide range of wavelengths, from the ultraviolet to the infrared, minimizing reabsorption of the emitted light.[6]

Comparative Phonon Energies

The superiority of fluoride hosts, and LaF₃ in particular, is evident when their phonon energies are compared to other common host materials.

| Host Material | Maximum Phonon Energy (cm⁻¹) | Reference |

| This compound (LaF₃) | ~350 | [1][6] |

| Yttrium Aluminum Garnet (YAG) | ~850 | |

| Lanthanum Phosphate (LaPO₄) | ~1050 | [1] |

| Silica Glass (SiO₂) | ~1100 | [6] |

| Yttrium Oxide (Y₂O₃) | >500 | [5] |

Table 1. Comparison of maximum phonon energies for various host materials. The significantly lower phonon energy of LaF₃ minimizes non-radiative decay, making it a superior host for enhancing lanthanide luminescence.

Quantitative Impact on Luminescence Properties

The low phonon energy of LaF₃ directly translates into improved quantitative measures of luminescence performance, such as longer lifetimes and higher quantum yields.

Luminescence Lifetimes and Emission

The luminescence lifetime (τ) is the average time an electron spends in the excited state before returning to the ground state. Longer lifetimes are indicative of more efficient luminescence, as they imply a lower rate of non-radiative decay. Doping lanthanide ions into LaF₃ results in significantly longer lifetimes compared to when they are incorporated into high-phonon-energy hosts or organic complexes.[8]

| Lanthanide Dopant | Key Emission Wavelength (nm) | Transition | Host | Lifetime | Reference |

| Neodymium (Nd³⁺) | 1060 | ⁴F₃/₂ → ⁴I₁₁/₂ | LaF₃ | ~200 µs | [1][8] |

| Erbium (Er³⁺) | 1530 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | LaF₃ | ~1 ms | [1][8] |

| Europium (Eu³⁺) | 590, 612 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ | LaF₃ | >1 ms | [1] |

| Terbium (Tb³⁺) | 545 | ⁵D₄ → ⁷F₅ | LaF₃ | >1 ms | |

| Ytterbium (Yb³⁺) | 980 | ²F₅/₂ → ²F₇/₂ | LaF₃ | >1 ms | [1] |

Table 2. Representative luminescence properties of selected lanthanide ions in a LaF₃ host. The long lifetimes are a direct consequence of the low-phonon-energy environment provided by the LaF₃ lattice.

Quantum Yield

Luminescence quantum yield (QY) is the ultimate measure of efficiency, defined as the ratio of photons emitted to photons absorbed.[9] Due to the effective suppression of multi-phonon relaxation, lanthanide-doped LaF₃ nanoparticles can achieve very high quantum yields, making them exceptionally bright probes for imaging applications.

Experimental Methodologies

Synthesis of Lanthanide-Doped LaF₃ Nanoparticles (Hydrothermal Method)

This protocol describes a common hydrothermal method for synthesizing high-quality, crystalline nanoparticles.[10]

-

Precursor Preparation:

-

Prepare aqueous solutions of the desired lanthanide nitrates (e.g., La(NO₃)₃, Yb(NO₃)₃, Er(NO₃)₃) in the desired molar ratios. The total lanthanide concentration is typically around 0.2 M.

-

-

Ligand Addition:

-

In a separate vessel, dissolve a capping ligand, such as sodium oleate or citric acid, in a mixture of ethanol and deionized water under vigorous stirring. The ligand stabilizes the nanoparticles and controls their size.

-

-

Reaction Mixture:

-

Slowly add the lanthanide nitrate solution to the ligand solution under continuous stirring to form a homogeneous mixture.

-

-

Fluoride Source Addition:

-

Prepare an aqueous solution of sodium fluoride (NaF) or ammonium fluoride (NH₄F). The F⁻ to Ln³⁺ molar ratio is typically kept above 3:1.

-

Add the fluoride solution dropwise to the reaction mixture. A precipitate will form.

-

-

Hydrothermal Treatment:

-

Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature between 160-200°C for 10-24 hours. The precise temperature and time influence the crystallinity and size of the nanoparticles.[10]

-

-

Purification:

-

After cooling to room temperature, collect the precipitate by centrifugation.

-

Wash the product repeatedly with ethanol and water to remove unreacted precursors and excess ligands.

-

Dry the final product in a vacuum oven at ~60°C.

-

Measurement of Luminescence Quantum Yield (Absolute Method)

The absolute QY of nanoparticle powders or dispersions is most accurately measured using an integrating sphere coupled to a spectrofluorometer.[11][12][13]

-

System Setup:

-

The setup consists of an excitation source (e.g., laser or xenon lamp with a monochromator), an integrating sphere (a hollow sphere coated with a highly reflective material like BaSO₄), and a detector (e.g., a CCD spectrometer).

-

-

Measurement Procedure:

-

Step 1 (Reference): Place a blank sample holder (or a cuvette with the solvent for dispersions) in the integrating sphere. Record the spectrum of the excitation light scattered by the sphere (Lₐ).

-

Step 2 (Sample): Place the nanoparticle sample inside the sphere. The sample is positioned so it is not in the direct path of the detector.

-

Step 3 (Excitation & Emission): Excite the sample with monochromatic light. The detector will record both the scattered excitation light that was not absorbed by the sample (Lₑ) and the luminescence emission from the sample (Eₑ).

-

-

Calculation:

-

The quantum yield (Φ) is calculated using the formula: Φ = (Number of emitted photons) / (Number of absorbed photons) = Eₑ / (Lₐ - Lₑ)

-

Where Eₑ, Lₐ, and Lₑ are the integrated intensities of the respective spectral regions after correcting for the spectral response of the detection system.

-

Measurement of Luminescence Lifetime

Luminescence lifetime is measured using time-resolved spectroscopy.[14][15]

-

System Setup:

-

Excitation Source: A pulsed source with a pulse width significantly shorter than the expected lifetime is required (e.g., a pulsed laser or a light-emitting diode).

-

Sample Holder: A standard cuvette holder for dispersions or a solid sample holder for powders.

-

Detector: A fast photodetector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD).

-

Data Acquisition: A time-correlated single-photon counting (TCSPC) system or a fast oscilloscope to record the luminescence intensity as a function of time after the excitation pulse.

-

-

Measurement Procedure:

-

The sample is excited with a short pulse of light.

-

The detector records the decay of the luminescence intensity over time.

-

The process is repeated and averaged over thousands of pulses to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems).

-

For a single exponential decay, the intensity I(t) is given by: I(t) = I₀ * exp(-t/τ), where τ is the luminescence lifetime.

-

Conclusion

The exceptional luminescent properties of lanthanide-doped this compound are fundamentally linked to the low phonon energy of the LaF₃ host lattice. By minimizing the efficiency of non-radiative multi-phonon relaxation, the LaF₃ matrix ensures that the excited state of the dopant lanthanide ion preferentially de-excites through the emission of light. This results in the high quantum yields and long luminescence lifetimes that make these materials ideal candidates for demanding applications in biomedical imaging, sensing, and therapeutics. A thorough understanding of this core principle is essential for the rational design and development of next-generation luminescent nanomaterials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in the photon avalanche luminescence of inorganic lanthanide-doped nanomaterials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00177J [pubs.rsc.org]

- 6. The Temperature-Dependence of Multiphonon Relaxation of Rare-Earth Ions in Solid-State Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LaF3 – this compound: Korth Kristalle [korth.de]

- 8. researchgate.net [researchgate.net]

- 9. horiba.com [horiba.com]

- 10. researchgate.net [researchgate.net]

- 11. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 12. [PDF] Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range: from the integrating sphere theory to the correct methodology | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Crystal Field Analysis of Rare-Earth Doped Lanthanum Fluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum fluoride (LaF₃) is a crystalline optical material widely utilized as a host for trivalent rare-earth (RE³⁺) ions due to its advantageous properties, including a wide transparency range from the ultraviolet to the infrared, high thermal stability, and low phonon energies, which minimize non-radiative losses and enhance luminescence efficiency.[1] The incorporation of RE³⁺ ions into the LaF₃ lattice gives rise to unique optical and magnetic properties, making these materials critical for applications such as solid-state lasers, phosphors, and optical amplifiers.[2][3]

The distinct optical spectra of RE³⁺ ions in a host crystal are governed by transitions within the partially filled 4f electron shell. While these transitions are parity-forbidden in a free ion, the local crystal field of the host material breaks the inversion symmetry, allowing for forced electric dipole transitions. Crystal field analysis is the theoretical and experimental framework used to understand how the electrostatic field produced by the surrounding ligands in the crystal lattice perturbs the energy levels of the dopant RE³⁺ ion.

This guide provides an in-depth technical overview of the crystal field analysis of rare-earth doped this compound. It covers the theoretical underpinnings of crystal field and Judd-Ofelt theories, details common experimental protocols for material synthesis and spectroscopic characterization, and presents key quantitative data for several RE³⁺:LaF₃ systems.

Theoretical Framework

The behavior of a rare-earth ion within a crystal lattice is described by a Hamiltonian that includes contributions from the free-ion interactions and the interaction with the host crystal field.

2.1. Crystal Field Theory

The Hamiltonian for an RE³⁺ ion in LaF₃ can be expressed as:

-

H = H_FI + H_CF

Where H_FI is the free-ion Hamiltonian, accounting for electron-electron repulsion, spin-orbit coupling, and other intra-ionic interactions. H_CF represents the crystal field Hamiltonian, which describes the perturbation of the free-ion energy levels by the electrostatic field of the surrounding ions in the lattice.

LaF₃ crystallizes in a trigonal structure with the space group P-3c1.[2][4] The La³⁺ ions, which are substituted by the RE³⁺ dopants, occupy sites of C₂ symmetry.[2] This low-symmetry environment lifts the degeneracy of the free-ion J-multiplets, splitting each multiplet into a specific number of Stark levels. For a C₂ symmetry site, the crystal field Hamiltonian is defined by 15 non-zero, real crystal field parameters (CFPs), denoted as B_q^k.[2]

The crystal field Hamiltonian is typically expressed as a sum of tensor operators:

-

H_CF = Σ_{k,q} B_q^k (C_q^k)

Where the B_q^k are the crystal field parameters determined by fitting to experimental data, and C_q^k are tensor operators that depend on the angular coordinates of the 4f electrons.

The process of determining these parameters involves measuring the energies of the Stark levels experimentally and then adjusting the B_q^k values in the Hamiltonian until the calculated energy levels match the observed ones.

2.2. Judd-Ofelt Theory

The Judd-Ofelt theory is a powerful model used to calculate the intensities of the parity-forbidden f-f transitions of rare-earth ions in solids.[5][6] The theory relies on three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined from the integrated absorption coefficients of the measured absorption bands. These parameters depend on the host material and the specific rare-earth ion.

The oscillator strength (P) of an electric dipole transition between an initial state |(S,L)J⟩ and a final state |(S',L')J'⟩ is given by:

-

P_ed = [8π²mc / 3h(2J+1)λ] * χ * Σ_{λ=2,4,6} Ω_λ |⟨(S,L)J || U^(λ) || (S',L')J'⟩|²

Where λ is the mean wavelength of the transition, χ is a local field correction factor, and |⟨...||U^(λ)||...⟩|² are the squared reduced matrix elements of the unit tensor operator U^(λ), which are largely independent of the host material.

Once the Ω_λ parameters are known, they can be used to calculate crucial radiative properties for any excited state, including:

-

Radiative transition probabilities (A_rad)

-

Fluorescence branching ratios (β)

Experimental Protocols

3.1. Synthesis of RE³⁺:LaF₃ Crystals

High-quality single crystals are essential for accurate spectroscopic analysis. The Czochralski or Bridgman techniques are commonly used for growing bulk single crystals, while hydrothermal methods are often employed for synthesizing nanocrystals.

Protocol: Hydrothermal Synthesis of RE³⁺:LaF₃ Nanocrystals [8]

-

Precursor Preparation: Lanthanide nitrates, such as La(NO₃)₃·6H₂O and the desired dopant RE(NO₃)₃·6H₂O, are dissolved in deionized water to form a stock solution.

-

Reaction Mixture: The nitrate solution is added to a solution of a fluorine source, such as ammonium fluoride (NH₄F), under vigorous stirring. The molar ratio of reagents is carefully controlled.

-

Hydrothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 180-240 °C) for a set duration (e.g., 12-24 hours).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in an oven.

-

Characterization: The phase and morphology of the synthesized nanocrystals are confirmed using X-ray diffraction (XRD) and transmission electron microscopy (TEM).

3.2. Spectroscopic Characterization

Optical absorption and photoluminescence spectroscopy are the primary techniques for determining the energy level structure of RE³⁺ ions in LaF₃.

Protocol: Low-Temperature Optical Spectroscopy

-

Sample Preparation: A single crystal is cut and polished to have parallel faces. The sample is then mounted in a cryostat (e.g., a liquid helium cryostat) that allows for temperature control.

-

Absorption Measurement: A broadband light source (e.g., a tungsten-halogen lamp) is passed through the sample. The transmitted light is then focused into a high-resolution monochromator and detected by a suitable detector (e.g., a PMT for the visible range or an InGaAs detector for the near-infrared). Spectra are recorded at various temperatures, often down to ~4 K, to minimize thermal broadening and resolve the individual Stark levels.

-

Luminescence Measurement: The sample is excited using a laser or a lamp at a wavelength corresponding to a known absorption band of the RE³⁺ ion. The emitted light is collected (typically at 90 degrees to the excitation beam), passed through a monochromator, and detected.

-

Data Analysis: The positions (wavelengths) of the peaks in the absorption and emission spectra correspond to the energy differences between the ground Stark level(s) and the excited Stark levels. This data forms the basis for the crystal field analysis.

Data and Analysis

The analysis of the spectroscopic data yields the crystal field parameters and Judd-Ofelt parameters, which quantitatively describe the interaction of the RE³⁺ ion with the LaF₃ host.

4.1. Crystal Field Parameters

The CFPs for various RE³⁺ ions in LaF₃ have been determined both from fitting to experimental data and from ab initio calculations.[2] These parameters are crucial for accurately modeling the energy level scheme.

Table 1: Calculated Crystal Field Parameters (B_q^k in cm⁻¹) for Selected RE³⁺ Ions in LaF₃ (Note: These are representative values from theoretical calculations. Experimental values can vary.)[2]

| Parameter | Nd³⁺:LaF₃ | Er³⁺:LaF₃ | Ho³⁺:LaF₃ |

| B₀² | 370 | 355 | 360 |

| B₂² | -185 | -180 | -182 |

| B₀⁴ | -680 | -650 | -660 |

| B₂⁴ | -450 | -430 | -440 |

| B₄⁴ | 690 | 670 | 680 |

| B₀⁶ | 600 | 580 | 590 |

| B₂⁶ | -320 | -310 | -315 |

| B₄⁶ | 750 | 730 | 740 |

| B₆⁶ | -380 | -370 | -375 |

4.2. Judd-Ofelt Intensity Parameters

The Judd-Ofelt parameters provide insight into the local environment and the nature of the chemical bonding. The Ω₂ parameter is particularly sensitive to the asymmetry of the RE³⁺ site.

Table 2: Judd-Ofelt Parameters (Ω_λ in 10⁻²⁰ cm²) for Selected RE³⁺ Ions in LaF₃ (Note: Values compiled from various experimental studies.)[7][9]

| Ion | Ω₂ | Ω₄ | Ω₆ |

| Nd³⁺ | 8.84 | 9.82 | 4.44 |

| Sm³⁺ | 2.10 | 3.50 | 2.30 |

| Dy³⁺ | 2.20 | 1.20 | 2.30 |

| Ho³⁺ | 1.90 | 1.80 | 1.70 |

| Er³⁺ | 1.50 | 0.90 | 1.00 |

4.3. Energy Levels: A Case Study of Nd³⁺:LaF₃

The combination of experimental spectroscopy and crystal field modeling allows for the precise assignment of energy levels. The agreement between calculated and experimental Stark levels is often excellent, validating the model.[2]

Table 3: Comparison of Experimental and Calculated Stark Level Energies (cm⁻¹) for Low-Lying Multiplets of Nd³⁺ in LaF₃ [2]

| Multiplet | Experimental Energy | Calculated Energy | Deviation |

| ⁴I₉/₂ | 0 | 0 | 0 |

| 57 | 55 | 2 | |

| 180 | 182 | -2 | |

| 320 | 325 | -5 | |

| 410 | 408 | 2 | |

| ⁴I₁₁/₂ | 1980 | 1978 | 2 |

| 2015 | 2018 | -3 | |

| 2080 | 2075 | 5 | |

| 2110 | 2112 | -2 | |

| 2205 | 2200 | 5 | |

| 2240 | 2243 | -3 |

Conclusion

Crystal field analysis is an indispensable tool for understanding and predicting the spectroscopic properties of rare-earth doped this compound. The theoretical framework, combining the crystal field Hamiltonian with Judd-Ofelt theory, provides a robust method for interpreting experimental data obtained from high-resolution optical spectroscopy. The accurate determination of crystal field and Judd-Ofelt parameters allows for the detailed modeling of energy level structures and transition dynamics. This comprehensive understanding is fundamental for the rational design and optimization of RE³⁺:LaF₃ materials for advanced applications in photonics, bioimaging, and quantum information science. The continued refinement of both experimental techniques and ab initio computational methods promises even greater predictive power in the exploration of these versatile materials.

References

- 1. A Comprehensive Guide to Rare Earth Fluorides and Their Applications [stanfordmaterials.com]

- 2. arxiv.org [arxiv.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Trivalent rare-earth activated hexagonal this compound (LaF3 :RE3+ , where RE = Tb, Sm, Dy and Tm) nanocrystals: Synthesis and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OPG [opg.optica.org]

The Quantum Yield of Lanthanum Fluoride Nanophosphors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield (QY) of lanthanum fluoride (LaF₃) nanophosphors. This compound is a widely utilized host material for lanthanide ions due to its low phonon energy, high photochemical stability, and biocompatibility, making it an excellent candidate for applications in biological imaging, sensing, and photodynamic therapy.[1] The efficiency of these applications is intrinsically linked to the photoluminescence quantum yield of the nanophosphors. This document details the experimental protocols for the synthesis and quantum yield measurement of LaF₃ nanophosphors, presents quantitative data on their performance, and illustrates the underlying photophysical mechanisms.

Data Presentation: Quantum Yield of Lanthanide-Doped LaF₃ Nanophosphors

The quantum yield of this compound nanophosphors is highly dependent on several factors, including the choice of dopant ions, their concentration, the particle size, and the presence of a core-shell structure for surface passivation. The following tables summarize reported quantum yield values for various LaF₃-based nanophosphor systems.

| Host Lattice | Dopant(s) | Particle Size (nm) | Quantum Yield (%) | Excitation (nm) | Emission (nm) | Notes |

| LaF₃ | Ce³⁺, Tb³⁺ | ~20 | 27 | - | - | Core/shell structure (LaF₃:Ce³⁺,Tb³⁺/LaF₃) in aqueous solution.[2] |

| LaF₃ | Eu³⁺ | - | High (inferred from long lifetime) | 397 | 591 | Lifetimes of 7.7 ms and 2.9 ms were observed.[3] |

| LaF₃ | Nd³⁺ | - | - | 514 | 1060 | Near-infrared emission.[4] |

| LaF₃ | Er³⁺ | - | - | 488 | 1530 | Near-infrared emission.[4] |

| LaF₃ | Ho³⁺ | - | - | 448 | 966 | Near-infrared emission.[4] |

| LaF₃ | Yb³⁺, Er³⁺ | ~15 | - | 980 | 542 (green), 658 (red) | Upconversion emission.[5] |

| LaF₃ | Yb³⁺, Tm³⁺ | - | - | 980 | 450/474 (blue), 800 (NIR) | Upconversion emission.[5] |

| LaF₃ | Yb³⁺, Ho³⁺ | ~15 | - | 980 | 542 (green), 645 (red) | Upconversion emission.[5] |

| LaF₃ | General Ln³⁺ | < 30 | ~16 | - | VIS and NIR | Water-soluble nanocrystals.[6] |

| LaPO₄ | Ce³⁺, Tb³⁺ | - | 10 | 274 | - | In methanol, for comparison.[4] |

Note: The quantum yield of upconverting nanoparticles is highly dependent on the excitation power density. The values presented should be considered in the context of the specific experimental conditions reported in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the synthesis of high-quality nanophosphors and the accurate determination of their quantum yield.

Synthesis of Lanthanide-Doped LaF₃ Nanoparticles (Solvothermal Method)

This protocol describes a general solvothermal method for synthesizing lanthanide-doped LaF₃ nanoparticles.[7]

Materials:

-

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

-

Chloride salts of dopant lanthanide ions (e.g., CeCl₃·7H₂O, TbCl₃·6H₂O)

-

Ammonium fluoride (NH₄F)

-

Ethanol or Ethylene Glycol (solvent)

-

Polyvinylpyrrolidone (PVP) or other stabilizers (e.g., PEG, PEI)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of LaCl₃·7H₂O and the desired dopant lanthanide chloride salts in a minimal amount of deionized water.

-

Solvent and Stabilizer: In a separate beaker, dissolve the chosen stabilizer (e.g., PVP) in the selected solvent (ethanol or ethylene glycol) with vigorous stirring.

-

Mixing: Add the aqueous precursor solution dropwise to the solvent-stabilizer mixture under continuous stirring.

-

Fluoride Source Addition: Separately, dissolve NH₄F in the same solvent and add this solution dropwise to the reaction mixture. A precipitate will form. Continue stirring for 30-60 minutes at room temperature.

-

Solvothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-200 °C for 4-12 hours.

-

Purification: After cooling the autoclave to room temperature, collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and excess stabilizer.

-

Drying: Dry the final nanoparticle product in a vacuum oven at 60-80 °C.

Synthesis of LaF₃:Ln³⁺/LaF₃ Core/Shell Nanoparticles (Aqueous Route)

This protocol outlines a method for the synthesis of core/shell nanoparticles to enhance quantum yield through surface passivation.[2]

Materials:

-

Lanthanide-doped LaF₃ core nanoparticles (synthesized as described in 2.1)

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Sodium fluoride (NaF)

-

Deionized water

Procedure:

-

Core Nanoparticle Dispersion: Disperse a known amount of the core LaF₃:Ln³⁺ nanoparticles in deionized water through ultrasonication.

-

Shell Precursor Addition: In a separate flask, prepare an aqueous solution of La(NO₃)₃·6H₂O.

-

Reaction Mixture: Add the dispersed core nanoparticle solution to the lanthanum nitrate solution and heat the mixture to 70-80 °C with stirring.

-

Shell Formation: Slowly add an aqueous solution of NaF dropwise to the heated reaction mixture. The LaF₃ shell will epitaxially grow on the surface of the core nanoparticles.

-

Aging: Allow the reaction to proceed for 1-2 hours at the same temperature to ensure complete shell formation.

-

Purification and Drying: Cool the solution to room temperature and collect the core/shell nanoparticles by centrifugation. Wash the product multiple times with deionized water and ethanol. Dry the final product under vacuum.

Absolute Photoluminescence Quantum Yield (PLQY) Measurement

This protocol describes the measurement of the absolute PLQY of powder samples using an integrating sphere.[1][8]

Equipment:

-

Spectrofluorometer

-

Integrating sphere accessory

-

Excitation light source (e.g., Xenon lamp or laser)

-

Detector

-

Sample holder for powder samples

-

Blank reference (e.g., BaSO₄ or a clean, empty sample holder)

Procedure:

-

System Calibration: Calibrate the spectrofluorometer and detector according to the manufacturer's instructions to correct for wavelength-dependent variations in lamp intensity and detector response.

-

Blank Measurement (Excitation Profile):

-

Place the blank reference in the sample holder within the integrating sphere.

-

Set the excitation and emission monochromators to the same wavelength.

-

Scan a range of wavelengths that includes the excitation wavelength to measure the profile of the excitation light scattered by the blank. This spectrum represents the total number of photons from the excitation source.

-

-

Sample Measurement (Scattered Excitation and Emission):

-

Replace the blank with the nanophosphor powder sample in the sample holder.

-

Excite the sample at the desired wavelength.

-

Measure the full emission spectrum, which will include the scattered excitation light and the photoluminescence from the sample.

-

-

Calculation: The absolute PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

The number of emitted photons is determined by integrating the area of the sample's emission spectrum.

-

The number of absorbed photons is calculated by subtracting the integrated area of the scattered excitation light from the sample measurement from the integrated area of the excitation profile from the blank measurement.

-

The formula for calculating the absolute PLQY is: Φ = (E_c - E_a) / (L_a - L_c) Where:

-

Φ is the quantum yield.

-

E_c is the integrated luminescence of the sample.

-

E_a is the integrated luminescence of the blank.

-

L_a is the integrated excitation profile of the blank.

-

L_c is the integrated excitation profile of the sample.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the quantum yield of this compound nanophosphors.

Downconversion Luminescence in Ce³⁺, Tb³⁺ Co-doped LaF₃

Caption: Energy transfer mechanism in Ce³⁺, Tb³⁺ co-doped LaF₃ nanophosphors.

Upconversion Luminescence in Yb³⁺, Er³⁺ Co-doped LaF₃

Caption: Simplified energy level diagram for upconversion in Yb³⁺, Er³⁺ co-doped LaF₃.

Experimental Workflow for QY Determination

Caption: Workflow for synthesis and quantum yield measurement of LaF₃ nanophosphors.

Conclusion

The quantum yield of this compound nanophosphors is a critical parameter that dictates their performance in various advanced applications. Through careful control of synthesis conditions, dopant selection and concentration, and the implementation of surface passivation strategies such as core-shell structures, the quantum yield can be significantly enhanced. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to develop and characterize highly efficient LaF₃-based nanophosphors for applications in drug development, bio-imaging, and beyond. The illustrated mechanisms offer a visual understanding of the fundamental photophysical processes governing their luminescent properties.

References

- 1. enlitechnology.com [enlitechnology.com]

- 2. researchgate.net [researchgate.net]

- 3. nathan.instras.com [nathan.instras.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Optical Properties, and Sensing Applications of LaF3:Yb3+/Er3+/Ho3+/Tm3+ Upconversion Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of water-soluble LaF3 ∶ Ln3+ nanocrystals - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. edinst.com [edinst.com]

An In-depth Technical Guide to the Tysonite Crystal Structure of Lanthanum Fluoride (LaF₃)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the tysonite crystal structure of lanthanum fluoride (LaF₃), a material of significant interest due to its unique optical, electrical, and structural properties.[1] It is utilized in fluoride-selective electrodes, as a component in fluoride glasses like ZBLAN, and in optical coatings for the ultraviolet (UV) spectrum.[2]

Crystallographic Data Overview

This compound crystallizes in the tysonite structure, which is adopted by many trifluorides of larger rare earth elements and some actinides.[2] The bonding is predominantly ionic, resulting in a highly coordinated arrangement of ions.[2] While there has been historical debate regarding the precise space group, with P6₃cm and P6₃/mmc also being considered, the trigonal space group P-3c1 is now widely accepted for describing the structure, especially when accounting for the common phenomenon of merohedral twinning in these crystals.[3][4][5]

The fundamental crystallographic data for LaF₃ are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [3] |

| Space Group | P-3c1 (No. 165) | [2][3] |

| Lattice Constants | a = 7.185 Å, c = 7.351 Å | [2] |

| Formula Units (Z) | 6 | [2] |

| Calculated Density | 5.9 g/cm³ | [2] |

| Appearance | White, crystalline solid | [2] |

Structural Details and Coordination Environment

The tysonite structure is characterized by a complex three-dimensional network. The unit cell contains six formula units of LaF₃.

2.1 Lanthanum (La³⁺) Coordination The lanthanum cation is highly coordinated.[2] Each La³⁺ ion is situated at the center of a distorted trigonal prism formed by fluoride ions.[2] The coordination environment is complex and can be described as either 9-coordinate or 11-coordinate.[2] The 9-coordination sphere consists of:

-

Three F⁻ ions at the corners of one triangular face of the prism.

-

Three F⁻ ions at the corners of the opposite triangular face.

-

Three F⁻ ions located outside the prism, capping the rectangular faces.[2]

Two additional fluoride ions are located slightly further away along the three-fold axis, which can extend the coordination number to 11.[2] This high and complex coordination is a defining feature of the tysonite structure.

2.2 Fluoride (F⁻) Coordination Within the P-3c1 space group, the 18 fluoride ions in the unit cell are distributed among three distinct crystallographic sites (Wyckoff positions), leading to different coordination environments for the anions. Each F⁻ ion is coordinated by three or four La³⁺ ions. This intricate arrangement facilitates high ionic conductivity, as the structure can accommodate Schottky defects and allows for the free flow of fluoride ions with a relatively low activation energy.[2]

Caption: Logical diagram of the 9-fold coordination of a La³⁺ ion by F⁻ ions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the LaF₃ crystal structure is typically achieved via single-crystal X-ray diffraction (XRD).[6] This non-destructive technique provides precise details on unit cell dimensions, atomic positions, bond lengths, and bond angles.[7] A generalized protocol for this experiment is as follows.

3.1 Crystal Preparation and Mounting

-

Crystal Growth: High-quality single crystals of LaF₃ are grown, often using methods like the Bridgman technique.

-

Selection: A suitable crystal, typically 30-300 microns in size, that is well-formed and free of visible defects is selected under a microscope.[6]

-

Mounting: The selected crystal is carefully affixed to the tip of a thin glass fiber or a loop using a minimal amount of non-diffracting adhesive, such as epoxy or oil.[6] This assembly is then attached to a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[8]

3.2 Data Collection

-

Instrumentation: The mounted crystal is placed on a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα), a goniometer for rotating the crystal, and a detector.[6]

-

Unit Cell Determination: An initial series of diffraction images are collected to locate strong reflections. These reflections are used by indexing software to determine the crystal lattice parameters and orientation matrix.[9]

-